

# Application Notes and Protocols for In Vitro Antiviral Assay of AV5124

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## Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

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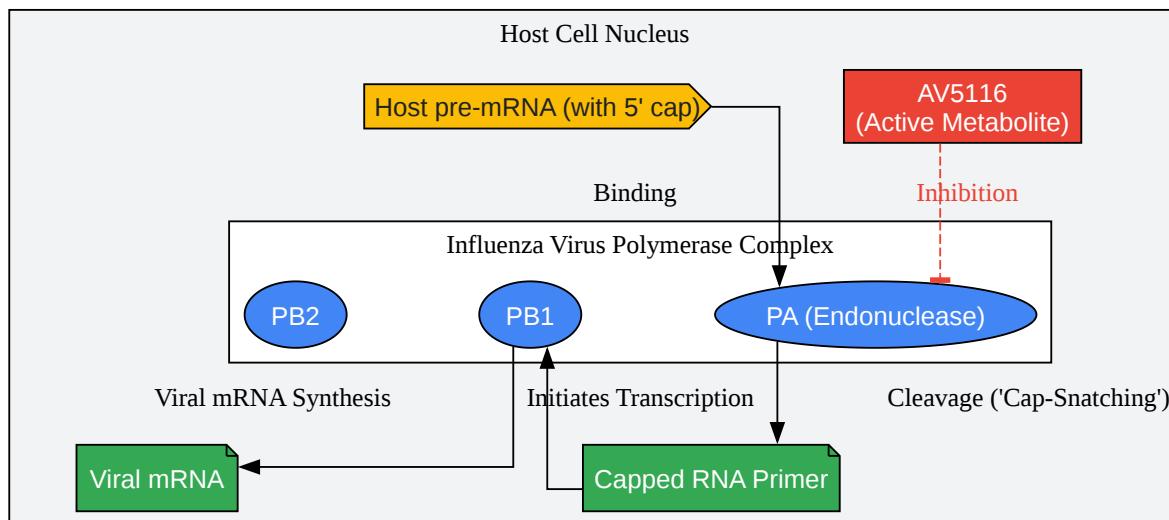
### Introduction

**AV5124** is an orally available prodrug of AV5116, a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1][2][3] The CEN, located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex, is essential for the initiation of influenza virus transcription.[1][4] By blocking this endonuclease activity, AV5116 prevents the virus from hijacking host cell mRNA to initiate its own replication, a process known as "cap-snatching".[4] AV5116 has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors and baloxavir.[1][2][3] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of **AV5124** and its active metabolite, AV5116.

### Mechanism of Action

**AV5124** is rapidly hydrolyzed in the body to its active form, AV5116.[3] AV5116 targets the cap-dependent endonuclease activity of the influenza virus polymerase PA subunit.[1][2][3] This inhibition prevents the cleavage of host-cell pre-mRNAs, thereby blocking the synthesis of viral mRNAs and subsequent viral replication. The compound has shown efficacy against both wild-type and some baloxavir-resistant influenza strains, such as those with an I38T substitution in the PA protein.[1][2][3]

## Diagram of the Influenza Virus Cap-Snatching Inhibition by AV5116

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Caption: Inhibition of the influenza virus "cap-snatching" mechanism by AV5116.

## Experimental Protocols

This section details the protocols for determining the 50% effective concentration (EC50) of AV5116 against influenza viruses using a plaque reduction assay and for assessing the 50% cytotoxic concentration (CC50) in host cells.

### Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells

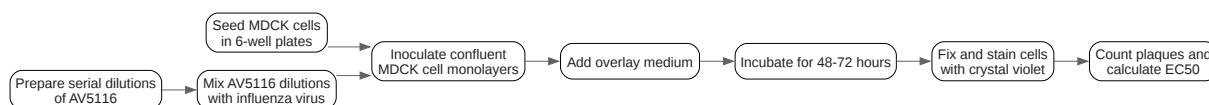
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- AV5116 (active metabolite of **AV5124**)
- Influenza virus stock (e.g., A/California/04/2009 (H1N1)pdm09)
- Avicel or other overlay medium
- Crystal violet staining solution
- 6-well cell culture plates

**Protocol:**

- Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO<sub>2</sub>.
- Compound Preparation: Prepare a series of 2-fold serial dilutions of AV5116 in serum-free DMEM.
- Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).
- Treatment and Infection: In separate tubes, mix equal volumes of the AV5116 dilutions and a standardized amount of influenza virus (to produce ~50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.
- Inoculation: Remove the PBS from the cell plates and inoculate the wells with the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
- Overlay: After incubation, remove the inoculum and overlay the cell monolayer with an overlay medium (e.g., DMEM containing 1.2% Avicel and trypsin).

- Incubation: Incubate the plates at 37°C with 5% CO<sub>2</sub> for 48-72 hours, or until visible plaques have formed.
- Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with 0.5% crystal violet solution for 15 minutes.
- Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC<sub>50</sub> value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Diagram of the Plaque Reduction Assay Workflow



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Caption: Workflow for the in vitro plaque reduction assay.

## Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

- MDCK or HepG2 cells
- DMEM with 10% FBS

- AV5116
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay
- 96-well cell culture plates (opaque-walled for luminescence assays)
- Plate reader (luminometer or spectrophotometer)

**Protocol:**

- Cell Seeding: Seed MDCK or HepG2 cells in a 96-well plate at an appropriate density. Incubate at 37°C with 5% CO2 overnight.
- Compound Addition: Prepare serial dilutions of AV5116 in culture medium and add them to the wells containing the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
- Viability Assessment: Following the manufacturer's instructions for the chosen cell viability assay, add the reagent to each well and incubate for the recommended time.
- Data Measurement: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Subtract the background reading from all wells. Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

## Data Presentation

The following tables summarize the in vitro activity and cytotoxicity of AV5116, the active metabolite of **AV5124**.

Table 1: In Vitro Antiviral Activity of AV5116 against Influenza Viruses

Virus Strain	Assay Type	Cell Line	EC50 (nM)	Reference
Influenza A(H1N1)pdm09 (I38-WT)	Plaque Reduction	MDCK	Comparable to Baloxavir Acid	[3]
Influenza A(H3N2) (I38-WT)	Plaque Reduction	MDCK	Comparable to Baloxavir Acid	[3]
Influenza B (I38-WT)	Plaque Reduction	MDCK	Comparable to Baloxavir Acid	[3]
Influenza A(H1N1)pdm09 (I38T)	Plaque Reduction	MDCK	More potent than Baloxavir Acid	[3]
Oseltamivir-resistant strains	Not specified	Not specified	Nanomolar concentrations	[1][2]

Table 2: In Vitro Cytotoxicity of AV5116

Cell Line	Assay Type	CC50 (nM)	Selective Index (SI = CC50/EC50)	Reference
MDCK	Not specified	4000	947 to >1000	[3]
HepG2	Not specified	Not specified	Favorable selective indices	[1][2]

## Conclusion

**AV5124**, through its active metabolite AV5116, is a potent inhibitor of influenza virus replication in vitro. The provided protocols for plaque reduction and cytotoxicity assays are standard methods to evaluate the antiviral efficacy and safety profile of this class of compounds. The high selective index observed for AV5116 indicates a favorable therapeutic window, making **AV5124** a promising candidate for further development as an anti-influenza therapeutic.[1][2][3] Recent successful completion of Phase I clinical trials has demonstrated the safety and

tolerability of **AV5124** in humans, supporting its advancement into later-stage clinical studies.[5][6][7][8]

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